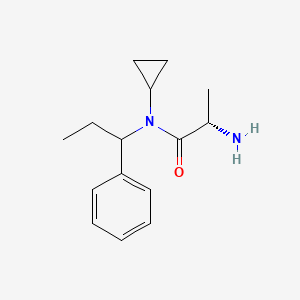

(S)-2-Amino-N-cyclopropyl-N-(1-phenyl-propyl)-propionamide

Beschreibung

(S)-2-Amino-N-cyclopropyl-N-(1-phenyl-propyl)-propionamide is a chiral amide derivative characterized by:

- An S-configured amino group at the second carbon of the propionamide backbone.

- N-substitutions: A cyclopropyl group and a 1-phenyl-propyl moiety attached to the nitrogen atom.

- Molecular formula: Likely C₁₈H₂₅N₃O (based on structural analogs in evidence).

The compound was listed as discontinued by CymitQuimica, suggesting challenges in synthesis, stability, or commercial demand .

Eigenschaften

IUPAC Name |

(2S)-2-amino-N-cyclopropyl-N-(1-phenylpropyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-3-14(12-7-5-4-6-8-12)17(13-9-10-13)15(18)11(2)16/h4-8,11,13-14H,3,9-10,16H2,1-2H3/t11-,14?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUTOZEGTJSJQMH-ZSOXZCCMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)N(C2CC2)C(=O)C(C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C1=CC=CC=C1)N(C2CC2)C(=O)[C@H](C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-cyclopropyl-N-(1-phenyl-propyl)-propionamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagents.

Introduction of the phenyl-propyl group: This step often involves a Friedel-Crafts alkylation reaction, where a phenyl group is introduced to a propyl chain.

Industrial Production Methods

In an industrial setting, the production of (S)-2-Amino-N-cyclopropyl-N-(1-phenyl-propyl)-propionamide may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Amino-N-cyclopropyl-N-(1-phenyl-propyl)-propionamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Various substituted amides and esters.

Wissenschaftliche Forschungsanwendungen

(S)-2-Amino-N-cyclopropyl-N-(1-phenyl-propyl)-propionamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and as an analgesic.

Industry: It is used in the development of new materials and as an intermediate in the production of fine chemicals.

Wirkmechanismus

The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(1-phenyl-propyl)-propionamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Trends

- Heterocyclic Modifications : Substituting aryl groups with piperidine or pyrrolidine rings (e.g., ) improves conformational control, critical for receptor-ligand interactions.

- Electronic Effects : Thiazole and furan rings (e.g., ) modulate electron density, impacting binding affinity and metabolic pathways.

Biologische Aktivität

(S)-2-Amino-N-cyclopropyl-N-(1-phenyl-propyl)-propionamide, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities, particularly in anti-inflammatory and neuroprotective applications. This article explores its biological activity through various studies, highlighting its mechanisms of action, therapeutic implications, and structure-activity relationships.

Chemical Structure and Properties

(S)-2-Amino-N-cyclopropyl-N-(1-phenyl-propyl)-propionamide belongs to a class of compounds known as amides. Its structure features a cyclopropyl group and a phenylpropyl moiety, which contribute to its biological profile. The compound's molecular formula is CHNO, indicating the presence of nitrogen and oxygen that may be involved in its interactions with biological targets.

The primary mechanism of action for (S)-2-Amino-N-cyclopropyl-N-(1-phenyl-propyl)-propionamide appears to involve its interaction with specific receptors and enzymes. Research indicates that it can activate the formyl peptide receptor 2 (FPR2), leading to significant anti-inflammatory effects. Activation of FPR2 has been associated with the modulation of pro-inflammatory cytokines and pathways related to neuroinflammation.

Key Findings from Research Studies

- Anti-inflammatory Properties : In vitro studies demonstrated that (S)-2-Amino-N-cyclopropyl-N-(1-phenyl-propyl)-propionamide effectively reduces the release of pro-inflammatory mediators in microglial cells stimulated by lipopolysaccharide (LPS). This reduction is linked to decreased phosphorylation of ERK1/2, a protein involved in inflammatory signaling pathways .

- Neuroprotection : The compound has shown promise in protecting neuronal cells from damage induced by inflammatory stimuli. In mouse hippocampal organotypic cultures, pre-treatment with the compound mitigated LPS-induced changes in gene expression related to inflammation, suggesting potential applications in neurodegenerative diseases like Alzheimer's .

- Blood-Brain Barrier Permeability : Notably, (S)-2-Amino-N-cyclopropyl-N-(1-phenyl-propyl)-propionamide demonstrated the ability to cross the blood-brain barrier, allowing it to exert effects on central nervous system targets effectively .

Structure-Activity Relationship (SAR)

The biological activity of (S)-2-Amino-N-cyclopropyl-N-(1-phenyl-propyl)-propionamide is influenced by its structural components. Modifications to the cyclopropyl or phenyl groups can enhance potency and selectivity towards FPR2:

| Modification | Effect on Potency | Selectivity |

|---|---|---|

| Cyclopropane size | Increased potency observed | Improved selectivity towards FPR1 |

| Phenyl substitution | Enhanced interaction with receptors | Varies based on specific substituents |

These findings suggest that careful structural modifications can lead to compounds with improved therapeutic profiles.

Case Studies

Several case studies have explored the efficacy of (S)-2-Amino-N-cyclopropyl-N-(1-phenyl-propyl)-propionamide in various experimental models:

- Alzheimer's Disease Model : In APP/PS1 transgenic mice, administration of the compound resulted in reduced microglial activation and plaque load, indicating its potential as a therapeutic agent for Alzheimer's disease through FPR2-mediated neuroprotection .

- Inflammatory Response : In models of acute inflammation, (S)-2-Amino-N-cyclopropyl-N-(1-phenyl-propyl)-propionamide significantly reduced levels of TNF-α and IL-1β, demonstrating its effectiveness in modulating inflammatory responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.